molecular formula C14H23NO5 B3328949 1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester CAS No. 53630-60-7

1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B3328949
CAS No.: 53630-60-7
M. Wt: 285.34 g/mol
InChI Key: LAYGCYSGPGGRFL-UHFFFAOYSA-N
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Description

1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C13H21NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of piperidine-3,5-dicarboxylic acid with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of different ester derivatives.

Scientific Research Applications

1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: A similar compound with slight structural differences.

    4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl: Another related compound with distinct chemical properties.

Uniqueness

1,2,6-Trimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

diethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-6-19-13(17)10-8(3)15(5)9(4)11(12(10)16)14(18)20-7-2/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGCYSGPGGRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(C(C(C1=O)C(=O)OCC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704496
Record name Diethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53630-60-7
Record name Diethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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